molecular formula C9H14N4 B13067094 2-Cyclobutyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

2-Cyclobutyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13067094
M. Wt: 178.23 g/mol
InChI Key: SSDXETIEQZHHPA-UHFFFAOYSA-N
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Description

2-Cyclobutyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a synthetically accessible, partially saturated derivative of the privileged 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocyclic scaffold . This core structure is isoelectronic with purines, allowing it to function as a bioisostere in medicinal chemistry, and has been explored as a key pharmacophore in the development of novel therapeutic agents . The cyclobutyl substituent at the 2-position is a significant feature that can influence the compound's lipophilicity, metabolic stability, and overall interaction with biological targets. Researchers primarily investigate this scaffold for its potential in anticancer drug discovery. The TP core has been identified as a novel tubulin-binding agent that operates through a unique mechanism, enhancing tubulin polymerization without competing for the taxane or vinca alkaloid binding sites . This unique activity suggests potential for overcoming resistance to existing microtubule-targeting drugs. Beyond oncology, the 1,2,4-triazolo[1,5-a]pyrimidine scaffold demonstrates a broad spectrum of biological activities, making it a versatile template in medicinal chemistry . Published research highlights its incorporation into compounds with potent antibacterial and antifungal properties . Furthermore, this scaffold has been utilized in the design of antiviral agents, including inhibitors of influenza polymerase via disruption of the PA-PB1 protein-protein interaction . The compound is presented for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet for specific hazard information.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

2-cyclobutyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H14N4/c1-3-7(4-1)8-11-9-10-5-2-6-13(9)12-8/h7H,1-6H2,(H,10,11,12)

InChI Key

SSDXETIEQZHHPA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN3CCCNC3=N2

Origin of Product

United States

Preparation Methods

Condensation of 3-Amino-1,2,4-triazole with β-Keto Esters or Diethyl Malonate

  • The initial step involves condensation of 3-amino-1,2,4-triazole with substituted β-keto esters or diethyl malonate derivatives in acidic or basic media to form 7-hydroxy- or 5,7-dihydroxy-triazolo[1,5-a]pyrimidine intermediates.
  • For example, condensation with ethyl acetoacetate derivatives in acetic acid or with diethyl malonate in ethanol with sodium ethoxide yields hydroxy-substituted intermediates.

Chlorination to Form Chloro-Substituted Intermediates

  • Treatment of the hydroxy intermediates with phosphoryl chloride (POCl3) converts the hydroxy groups to chloro substituents, producing 7-chloro- or 5,7-dichloro-triazolo[1,5-a]pyrimidines.
  • The chlorination step is typically carried out under reflux or sealed tube conditions at elevated temperatures (e.g., 130 °C for 6 hours).

Introduction of the Cyclobutyl Group

Nucleophilic Substitution of Chloro Intermediates with Cyclobutyl Amines

  • The 7-chloro intermediate is reacted with cyclobutylamine or substituted amines in solvents such as ethanol or DMF, often in the presence of bases like potassium carbonate or triethylamine.
  • This nucleophilic substitution replaces the chloro group with the cyclobutyl moiety, yielding the target 2-cyclobutyl-substituted triazolopyrimidine.

Reaction Conditions

  • Typical conditions involve stirring at room temperature to moderate heating (0.5 to 16 hours).
  • Purification is achieved via silica gel chromatography or reverse-phase HPLC.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

  • Some protocols employ microwave irradiation to facilitate cyclization reactions between benzylated β-keto esters and 3,5-diaminotriazole in ionic liquids at high temperatures (~200 °C).
  • This method can yield triazolopyrimidine derivatives efficiently, although yields vary widely (4% to 83%).

Use of Diethyl Malonate Derivatives in Sealed Tube Reactions

  • A sealed tube reaction at 170 °C with diethyl malonate derivatives, 3-amino-1,2,4-triazole, and tributylamine produces triazolopyrimidine disodic salt intermediates.
  • Subsequent chlorination with POCl3 and amination leads to the final substituted products.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Description Typical Yields References
Condensation 3-Amino-1,2,4-triazole + β-keto ester or diethyl malonate; AcOH or NaOEt/EtOH Formation of hydroxy-triazolopyrimidine intermediates Moderate to good
Chlorination POCl3, reflux or sealed tube, 130 °C, 6 h Conversion of hydroxy to chloro intermediates High
Nucleophilic substitution Cyclobutylamine, EtOH or DMF, base (K2CO3, Et3N), RT to moderate heat Substitution of chloro by cyclobutyl group Moderate to good
Microwave-assisted cyclization 3,5-Diaminotriazole + benzylated β-keto esters, ionic liquid, 200 °C Cyclization to triazolopyrimidine core 4% to 83%
Sealed tube synthesis Diethyl malonate derivative, 3-amino-1,2,4-triazole, tributylamine, 170 °C Formation of disodic salt intermediate Not specified

Detailed Research Findings

  • Lead Optimization : Studies have shown that the substitution pattern on the triazolopyrimidine ring, including the cyclobutyl group at the 2-position, can be optimized by varying amine nucleophiles in the substitution step, impacting biological activity and physicochemical properties.
  • Reaction Yields : Chlorination with POCl3 is a high-yielding step, critical for activating the intermediate for nucleophilic substitution.
  • Reaction Conditions : The use of sealed tubes and microwave irradiation allows for efficient synthesis under controlled temperature and pressure, reducing reaction times and improving yields in some cases.
  • Purification : Final products are typically purified by silica gel chromatography or preparative HPLC to achieve high purity suitable for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

Introduction to 2-Cyclobutyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

2-Cyclobutyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in various fields of research due to its potential therapeutic applications. This compound is characterized by a unique structural arrangement that allows it to interact with biological systems effectively. Its applications span medicinal chemistry, agricultural science, and material science.

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of triazolo[1,5-a]pyrimidine exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 2-cyclobutyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Studies have demonstrated that triazolo[1,5-a]pyrimidine derivatives possess antibacterial and antifungal activities. This is particularly relevant in the context of rising antibiotic resistance .

Central Nervous System Effects
There is emerging evidence suggesting that triazolo[1,5-a]pyrimidines may have neuroprotective effects. Research indicates that these compounds could modulate neurotransmitter systems and potentially offer therapeutic benefits for neurodegenerative diseases .

Agricultural Applications

Pesticidal Activity
The structural features of triazolo[1,5-a]pyrimidines make them suitable candidates for developing new pesticides. Research has indicated that certain derivatives can effectively control pests while minimizing environmental impact .

Herbicidal Properties
In addition to their pesticidal activity, some studies suggest that these compounds can act as herbicides. Their ability to inhibit specific biochemical pathways in plants makes them valuable in agricultural settings .

Material Science

Polymer Chemistry
The incorporation of triazolo[1,5-a]pyrimidine into polymer matrices has been explored for enhancing material properties. These compounds can improve thermal stability and mechanical strength in polymers used for various applications .

Case Study 1: Anticancer Research

A study conducted on a series of triazolo[1,5-a]pyrimidine derivatives demonstrated significant anticancer activity against breast cancer cell lines. The research utilized MTT assays to evaluate cell viability and found a correlation between structural modifications and increased cytotoxicity .

Case Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial efficacy of several triazolo[1,5-a]pyrimidine compounds against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the triazole ring enhanced antibacterial activity compared to standard antibiotics .

Case Study 3: Agricultural Impact

Field trials were conducted to evaluate the efficacy of a novel herbicide based on triazolo[1,5-a]pyrimidine derivatives. The results showed effective weed control with minimal phytotoxicity to crop species, indicating a promising avenue for sustainable agriculture .

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is facilitated by hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Key Research Findings and Trends

Substituent-Driven Selectivity : Halogenated anilines at position 7 enhance antiproliferative activity, while sulfonamides at position 2 favor herbicidal applications .

Spatial Conformation : Crystal structures confirm that substituent orientation (e.g., ortho-substituted sulfonamides) is critical for ALS inhibition, a trait that cyclobutyl may lack .

Biological Activity

2-Cyclobutyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structure and Properties

The compound features a triazolo-pyrimidine core with a cyclobutyl substituent. This unique structure influences its interaction with biological targets and contributes to its pharmacological properties.

The biological activity of 2-cyclobutyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is primarily attributed to its ability to modulate various signaling pathways and inhibit specific enzymes. Research indicates that compounds within the triazolo[1,5-a]pyrimidine class can exhibit:

  • Anticancer Activity : Inhibition of the ERK signaling pathway has been observed in related triazolo derivatives, leading to reduced cell proliferation and induced apoptosis in cancer cells .
  • Antimicrobial Effects : Some derivatives demonstrate narrow-spectrum antibacterial activity against pathogens such as Enterococcus faecium, indicating potential as novel antibiotics .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of 2-cyclobutyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine and related compounds:

Activity Target/Pathway IC50 Value (μM) Reference
AntiproliferativeMGC-803 (gastric cancer)9.47
AntiproliferativeHCT-116 (colon cancer)9.58
AntiproliferativeMCF-7 (breast cancer)13.1
AntibacterialE. faecium-
ERK Signaling InhibitionERK1/2 Pathway-

Study on Anticancer Activity

A recent study synthesized a series of triazolo[1,5-a]pyrimidine derivatives and evaluated their antiproliferative effects against multiple human cancer cell lines. The compound designated as H12 exhibited significant inhibitory effects on the growth of MGC-803 cells with an IC50 value of 9.47 μM. Mechanistic studies revealed that H12 induced apoptosis and caused G2/M phase arrest by modulating cell cycle-related proteins .

Study on Antimicrobial Properties

Another research effort focused on synthesizing derivatives of 1,2,4-triazolo[1,5-a]pyrimidines to assess their antibacterial properties. Several compounds demonstrated effective inhibition against E. faecium, highlighting the potential for developing new antibiotics from this chemical class .

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